molecular formula C24H30N4O5 B4111212 N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide

N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide

Cat. No.: B4111212
M. Wt: 454.5 g/mol
InChI Key: XJWOADQGBCTJCX-UHFFFAOYSA-N
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Description

4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] is a complex organic compound characterized by its unique structure, which includes an oxybis linkage and benzohydrazide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] typically involves the reaction of 4,4’-oxybis(benzoic acid) with 3-methylbutanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with hydrazine to form the final benzohydrazide product. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzohydrazide groups can participate in nucleophilic substitution reactions, where the hydrazide moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids

    Reduction: Reduced hydrazides and amines

    Substitution: Substituted benzohydrazides

Scientific Research Applications

4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The compound can interact with enzymes, proteins, and nucleic acids, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-oxybis(benzenesulfonyl hydrazide)
  • 4,4’-oxybis(benzoic acid)
  • 4,4’-oxybis(benzohydrazide)

Uniqueness

4,4’-oxybis[N’-(3-methylbutanoyl)benzohydrazide] is unique due to its specific structural features, such as the oxybis linkage and the presence of 3-methylbutanoyl groups. These features confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N'-(3-methylbutanoyl)-4-[4-[(3-methylbutanoylamino)carbamoyl]phenoxy]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O5/c1-15(2)13-21(29)25-27-23(31)17-5-9-19(10-6-17)33-20-11-7-18(8-12-20)24(32)28-26-22(30)14-16(3)4/h5-12,15-16H,13-14H2,1-4H3,(H,25,29)(H,26,30)(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWOADQGBCTJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NNC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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